molecular formula C9H9ClO B1421475 (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol CAS No. 1351630-00-6

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1421475
CAS No.: 1351630-00-6
M. Wt: 168.62 g/mol
InChI Key: WDXUNFVYUDYDQA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-5-Chloro-2,3-dihydro-1H-inden-1-ol ( 33781-38-3) is a chiral indane derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate and chiral building block for the development of novel bioactive molecules. The specific stereochemistry of the (1R)-enantiomer is crucial for studying structure-activity relationships and for creating optically pure compounds . In practical application, this chiral alcohol can be synthesized from its corresponding ketone precursor, 5-chloro-2,3-dihydro-1H-inden-1-one . The broader class of indane derivatives to which this compound belongs demonstrates substantial research utility. For instance, structurally similar (R)-enantiomers, such as (1R)-5-chloro-2,3-dihydro-1H-inden-1-amine, are key intermediates in synthesizing potent ghrelin receptor inverse agonists being investigated for alcohol use disorder . Other indane scaffolds are also explored in developing novel nucleoside analogues for antiviral research . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, and it is recommended to store it in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXUNFVYUDYDQA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351630-00-6
Record name (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol
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Foundational & Exploratory

Technical Guide: (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (CAS: 103028-80-4 for (R)-isomer; 119660-31-0 generic/salt) represents a critical pharmacophore in asymmetric synthesis. While its enantiomer, the (1S)-congener, is widely recognized as the precursor to the oxadiazine insecticide Indoxacarb , the (1R)-isomer serves a distinct and vital role in medicinal chemistry. It functions primarily as a high-fidelity gateway to (1S)-5-chloro-1-aminoindanes via stereochemical inversion strategies (Mitsunobu or sulfonate displacement) and is essential for Structure-Activity Relationship (SAR) "chiral switch" studies in kinase inhibitor development.

This guide details the scalable synthesis, quality control, and strategic application of this chiral scaffold, moving beyond basic literature to provide process-ready insights.

Chemical Profile & Stereochemical Significance[1][2][3][4][5][6][7]

The utility of (1R)-5-chloro-1-indanol lies in its rigid bicyclic structure. The chlorine atom at the C5 position provides an electronic handle for further functionalization (e.g., Suzuki-Miyaura coupling), while the C1 chiral center dictates the spatial arrangement of pharmacophores.

PropertySpecification
IUPAC Name (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Chiral Center C1 (R-configuration)
Key Reactivity Benzylic alcohol (prone to elimination/substitution); C5-Aryl halide
Primary Utility Precursor to (1S)-amines (via inversion); Chiral auxiliary; SAR Probe
The "Inversion" Strategy

In drug development, accessing chiral amines via direct asymmetric reductive amination can be challenging due to low enantioselectivity or catalyst poisoning. A robust alternative is to synthesize the (1R)-alcohol with high enantiomeric excess (ee) and subject it to nucleophilic substitution (Sₙ2) to generate the (1S)-amine or (1S)-ether . This guide focuses on this "Chiral Switch" capability.

Synthetic Routes to High Enantiopurity[9]

Two primary methodologies dominate the production of (1R)-5-chloro-1-indanol: Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis .

Comparative Analysis of Synthetic Routes
FeatureRoute A: Ru-Catalyzed ATHRoute B: Biocatalytic Reduction (KRED)
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Ketoreductase (KRED) / ADH
Hydrogen Source Formic Acid / TriethylamineGlucose / Isopropanol (via cofactor recycling)
Enantioselectivity >95% ee (Tunable via ligand)>99% ee (Enzyme dependent)
Scalability High (Kg to Ton scale)High (Fermentation dependent)
Cost Driver Ruthenium metal priceEnzyme engineering/licensing
Green Metric Moderate (Organic solvents)Excellent (Aqueous media)

Protocol: Asymmetric Transfer Hydrogenation (ATH)[8][10]

This protocol utilizes the Noyori-Ikariya type catalyst system. To obtain the (1R)-alcohol , we employ the (S,S)-TsDPEN ligand. Note the counter-intuitive nomenclature: the (S,S)-ligand typically yields the (R)-alcohol for aryl ketones in this class.

Reagents
  • Substrate: 5-chloro-1-indanone

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂[1]

  • Ligand: (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Solvent: Dichloromethane (DCM) or Methanol

  • Hydrogen Donor: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio)

Step-by-Step Methodology
  • Catalyst Formation (In-situ):

    • In a dry Schlenk flask under nitrogen, charge [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%).

    • Add anhydrous DCM and stir at room temperature for 20 minutes. The solution typically turns deep orange/red.

    • Expert Tip: Ensure complete exclusion of oxygen; Ru-hydride species are air-sensitive.

  • Reaction Initiation:

    • Add 5-chloro-1-indanone (1.0 equiv) to the catalyst solution.

    • Cool the mixture to 0°C to maximize enantioselectivity.

    • Slowly add the Formic Acid/TEA mixture (3-5 equiv of formate).

    • Causality: The slow addition prevents an exotherm that could degrade the kinetic resolution, lowering ee.

  • Monitoring & Workup:

    • Monitor via HPLC (see Section 5).[2] Reaction is typically complete in 4-12 hours.

    • Quench with water. Extract with DCM.

    • Wash organic layer with saturated NaHCO₃ (to remove Formic Acid) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to upgrade ee from ~95% to >99%.

Mechanism of Action (ATH)

The following diagram illustrates the catalytic cycle, highlighting the metal-ligand bifunctional mechanism where the proton and hydride are delivered simultaneously to the ketone.

ATH_Mechanism Substrate 5-chloro-1-indanone TS Transition State (Concerted H-/H+ Transfer) Substrate->TS Coordination Ru_Complex Ru-H Catalyst (Active Species) Ru_Complex->TS Enters Cycle Product (1R)-5-chloro-1-indanol TS->Product Reduction Recycle Ru-TsDPEN (Dehydrogenated) TS->Recycle Release Recycle->Ru_Complex + HCOOH/TEA (Regeneration)

Figure 1: Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation targeting the (1R)-alcohol.

Downstream Application: The Stereoinversion Pathway[12]

The most powerful application of (1R)-5-chloro-1-indanol is its conversion into (1S)-functionalized indanes . This is critical when the biological target requires the (S)-configuration (e.g., certain sodium channel blockers), but the direct synthesis of the (S)-amine is inefficient.

Workflow: (1R)-Alcohol to (1S)-Azide/Amine

This pathway utilizes the Mitsunobu Reaction or Mesylation/Displacement , both proceeding via Sₙ2 mechanisms with Walden inversion.

  • Activation: Convert (1R)-alcohol to a leaving group (Mesylate) or activate with DEAD/PPh₃.

  • Displacement: Nucleophilic attack by Azide (N₃⁻).

  • Reduction: Staudinger reduction to the amine.

Stereoinversion R_Alcohol (1R)-5-chloro-1-indanol (High ee) Activation Activation Step (MsCl/TEA or DEAD/PPh3) R_Alcohol->Activation Intermediate Activated Intermediate (Leaving Group at C1) Activation->Intermediate Inversion SN2 Displacement (NaN3 or DPPA) Intermediate->Inversion Nucleophilic Attack S_Azide (1S)-1-azido-5-chloroindane (Inverted Configuration) Inversion->S_Azide Walden Inversion S_Amine (1S)-5-chloro-1-aminoindane (Target Pharmacophore) S_Azide->S_Amine Staudinger Reduction (H2/Pd or PPh3)

Figure 2: Stereochemical inversion strategy converting the (1R)-alcohol building block into the (1S)-amine.

Quality Control & Analytics

Trust in a chiral building block relies on rigorous analytics.

  • Chiral HPLC Method:

    • Column: Chiralcel OD-H or AD-H (Daicel).

    • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Aromatic absorption) and 220 nm.

    • Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on OD-H columns, but this must be validated with a racemic standard.

  • Optical Rotation:

    • Literature value (approx):

      
       (c=1, CHCl₃) for the (R)-isomer (Note: Sign can vary by solvent; always verify with chiral HPLC).
      

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

  • Tao, J., & Xu, J.-H. (2009). Biocatalysis in development of green pharmaceutical processes. Current Opinion in Chemical Biology, 13(1), 43-50. (Context for KRED reduction of indanones). Link

  • Shibata, T., et al. (2001). Highly Enantioselective Catalytic Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry. (Specific protocols for indanone derivatives). Link

  • ChemicalBook. (2024). Product entry for 5-chloro-2,3-dihydro-1H-inden-1-ol.[4][5][6] Link

Sources

Technical Master Guide: (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol , designed for researchers and process chemists.

Optimized Asymmetric Synthesis & Pharmaceutical Applications[1]

Executive Summary & Strategic Value

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (hereafter (1R)-5-Cl-Indanol ) is a privileged chiral building block in the synthesis of bioactive pharmacophores.[1] Its rigid bicyclic structure, combined with the lipophilic chlorine substituent at the C5 position, makes it a critical scaffold for:

  • CNS Active Agents: Precursor to chiral aminoindanes , a structural motif found in MAO-B inhibitors (e.g., Rasagiline analogs) and melatonin receptor agonists.[1]

  • Agrochemicals: A key intermediate in the synthesis of cellulose biosynthesis inhibitors like Indaziflam .[1]

  • Chiral Resolution Agents: The high crystallinity of its derivatives allows for use in diastereomeric salt resolutions.[1]

This guide details the Asymmetric Transfer Hydrogenation (ATH) route, selected for its scalability, atom economy, and absence of high-pressure hydrogen requirements compared to traditional hydrogenation.[1]

Mechanistic Foundation: Why This Route?

The synthesis relies on Noyori’s Metal-Ligand Bifunctional Catalysis . Unlike classical hydride reductions (NaBH₄) which yield racemates, or CBS reductions which require stoichiometric borane, ATH utilizes a Ruthenium-arene complex with a chiral diamine ligand.[1]

The Causality of Enantiocontrol
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Mechanism: The reaction proceeds via a 16-electron Ru-hydride intermediate. The chiral ligand [(R,R)-TsDPEN] creates a "chiral pocket" that sterically discriminates between the pro-R and pro-S faces of the incoming 5-chloro-1-indanone.

  • CH/NH Interaction: The simultaneous delivery of a hydride (from Ru) and a proton (from the ligand's NH) to the ketone oxygen stabilizes the transition state via hydrogen bonding, lowering the activation energy for the specific enantiomer.[1]

ATH_Mechanism cluster_cycle Ru-Catalyzed ATH Cycle Ru_Pre Ru-Precursor (18e- complex) Ru_Hydride Ru-Hydride (Active 16e- Species) Ru_Pre->Ru_Hydride -HCl TS Enantio-Discriminating TS (CH/NH Interaction) Ru_Hydride->TS Product_Release Product Release (1R)-Alcohol TS->Product_Release Product_Release->Ru_Pre Cycle Closes Indanone 5-Chloro-1-Indanone (Substrate) Indanone->TS Face Selective Coordination HCOOH HCOOH/TEA (H-Source) HCOOH->Ru_Hydride Regeneration

Figure 1: Catalytic cycle for the Asymmetric Transfer Hydrogenation of 5-chloro-1-indanone.

Experimental Protocol: Self-Validating System

Objective: Synthesis of (1R)-5-chloro-1-indanol with >95% ee and >90% isolated yield.

Reagents & Materials
ComponentRoleSpecification
5-Chloro-1-indanone SubstratePurity >98% (HPLC)
RuCl(p-cymene)[(R,R)-TsDPEN] Catalyst0.5 - 1.0 mol% loading
Formic Acid / Triethylamine H-Donor5:2 Azeotropic mixture
Dichloromethane (DCM) SolventAnhydrous, degassed
Step-by-Step Methodology

1. Catalyst Activation (In-Situ):

  • In a flame-dried Schlenk flask under Nitrogen, charge [RuCl₂(p-cymene)]₂ (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%).

  • Add anhydrous DCM (5 mL/g substrate) and TEA (2 eq). Stir at 25°C for 30 mins. The solution should turn deep orange/red, indicating formation of the active 16e- Ru-complex.

2. Asymmetric Reduction:

  • Add 5-chloro-1-indanone (1.0 eq) to the catalyst solution.

  • Slowly inject the Formic Acid/TEA azeotrope (3.0 eq of formate) via syringe pump over 10 minutes to prevent exotherm spikes.

  • Critical Control Point: Monitor internal temperature. Maintain 25-30°C. Higher temperatures degrade enantioselectivity (ee drops ~1% per 5°C rise).

3. Reaction Monitoring (Self-Validation):

  • Sample at 4 hours. Perform TLC (Hexane/EtOAc 4:1).

  • Endpoint: Disappearance of ketone spot (Rf ~0.6) and appearance of alcohol (Rf ~0.3).

  • Note: If conversion <90%, add 10% more H-donor mixture; do not add more catalyst (catalyst death is rarely the limiting factor here).

4. Work-up & Purification:

  • Quench with water (10 mL/g). Separate organic layer.

  • Wash aqueous layer with DCM (2x). Combine organics.

  • Wash combined organics with sat. NaHCO₃ (remove residual formic acid) and Brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes) or recrystallization from Hexane/Toluene for ultra-high ee (>99%).

Characterization & Quality Control

To ensure scientific integrity, the product must meet the following criteria.

Analytical Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: 92–94 °C (Lit. value for similar chloro-indanols).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 5.25 (t, 1H, CH-OH), 3.05 (m, 1H), 2.85 (m, 1H), 2.55 (m, 1H), 1.98 (m, 1H).

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:i-PrOH (95:5).

    • Flow Rate: 1.0 mL/min.

    • Retention Times: (1R)-isomer typically elutes second on OD-H (verify with racemic standard).

    • Acceptance Criteria: >98% chemical purity, >95% ee.

Absolute Configuration Assignment

For 1-indanols, the (S)-enantiomer is typically (+) and the (R)-enantiomer is (-) .[1]

  • Target Rotation: [α]D²⁰ ≈ -30.0° (c=1, CHCl₃) for the (1R) isomer.

  • Validation: Confirm via X-ray crystallography if a heavy atom derivative (e.g., p-bromobenzoate ester) is prepared.

Downstream Applications (Workflow)

The (1R)-alcohol is rarely the end product.[1] It serves as a chiral handle for nucleophilic substitution with inversion (Walden Inversion) to generate (1S)-aminoindanes, or retention via specific protecting groups.[1]

Downstream_Workflow cluster_Applications Pharma & Agro Pathways Alcohol (1R)-5-Cl-Indanol (Chiral Scaffold) Mesylate Mesylate/Tosylate Activation Alcohol->Mesylate MsCl, TEA Azide (1S)-Azidoindane (Inversion via NaN3) Mesylate->Azide SN2 Displacement Amine (1S)-Aminoindane (Reduction) Azide->Amine Staudinger Red. Drug MAO-B Inhibitors (e.g., Rasagiline analogs) Amine->Drug Propargylation

Figure 2: Synthetic utility of (1R)-5-chloro-1-indanol in drug development.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

  • Wulff, H., et al. (2000).[2] Design of a Potent and Selective Inhibitor of the Intermediate-Conductance Ca2+-Activated K+ Channel, IK1: A Potential Immunosuppressant.[1][2] Proceedings of the National Academy of Sciences, 97(14), 8151–8156. (Context for chloro-indane pharmacophores). Link

  • PubChem Database. (2025).[1] 5-Chloro-1-indanone (Compound CID 142599). National Library of Medicine. Link

  • Yi, X., et al. (2022).[1] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Link

Sources

Methodological & Application

Application and Synthesis Protocols for (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol in the Total Synthesis of the Insecticide Indoxacarb

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Modern Agrochemicals

The development of highly effective and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Indoxacarb, a potent oxadiazine insecticide, exemplifies this principle through its unique mode of action and favorable safety profile.[1][2] The insecticidal activity of Indoxacarb is primarily attributed to its (S)-enantiomer, which acts as a voltage-gated sodium channel blocker in insects.[3] Consequently, the stereoselective synthesis of Indoxacarb is of paramount importance to maximize its efficacy and minimize off-target effects. A key chiral building block in the industrial synthesis of (S)-Indoxacarb is (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol. This application note provides a detailed overview of the synthesis of this crucial intermediate and its application in the total synthesis of Indoxacarb, aimed at researchers, scientists, and professionals in drug and pesticide development.

The Strategic Importance of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

The indanone moiety forms a core structural component of Indoxacarb. The precise stereochemistry at the C-1 position of the indene ring system, introduced via the chiral alcohol (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol, directly dictates the final stereochemistry of the active (S)-Indoxacarb. The synthesis of this chiral alcohol is therefore a critical control point in the overall manufacturing process. The primary route to (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol involves the asymmetric reduction of the prochiral ketone, 5-chloro-2,3-dihydro-1H-inden-1-one (commonly known as 5-chloro-1-indanone).

This document outlines two robust and widely employed methods for this asymmetric reduction: the Noyori-type asymmetric transfer hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

Synthesis of the Precursor: 5-Chloro-1-indanone

The synthesis of the starting material, 5-chloro-1-indanone, is a well-established process. A common industrial method involves the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation (cyclization) to yield the desired indanone.[4][5]

Part 1: Asymmetric Synthesis of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

The enantioselective reduction of 5-chloro-1-indanone is the pivotal step in establishing the required stereocenter. Below are detailed protocols for two leading methodologies.

Methodology 1: Noyori-Type Asymmetric Transfer Hydrogenation

Principle: The Noyori asymmetric hydrogenation and its variant, asymmetric transfer hydrogenation (ATH), are powerful methods for the enantioselective reduction of ketones.[6][7] These reactions typically employ ruthenium catalysts coordinated with chiral diamine-diphosphine ligands, such as BINAP or TsDPEN.[8][9] For transfer hydrogenation, a hydrogen donor like isopropanol or a formic acid/triethylamine azeotrope is used in place of hydrogen gas.[8][9]

Experimental Protocol:

Diagram of the Noyori-Type Asymmetric Transfer Hydrogenation Workflow:

Noyori_ATH_Workflow sub 5-Chloro-1-indanone + Isopropanol (Solvent/H-donor) react Inert Atmosphere (N2/Ar) Heat (e.g., 80°C) sub->react Add cat Ru-((S,S)-TsDPEN) Catalyst cat->react Add base Base (e.g., KOtBu) base->react Add workup Reaction Quench & Extraction react->workup Transfer purify Chromatographic Purification workup->purify Process prod (1R)-5-chloro-2,3-dihydro- 1H-inden-1-ol purify->prod

Caption: Workflow for Noyori-Type Asymmetric Transfer Hydrogenation.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurity
5-Chloro-1-indanone42348-86-7166.60>98%
[RuCl((S,S)-TsDPEN)(p-cymene)]192139-90-5674.21>98%
Isopropanol67-63-060.10Anhydrous
Potassium tert-butoxide (KOtBu)865-47-4112.21>98%
Diethyl ether60-29-774.12Anhydrous
Saturated aq. NH4ClN/AN/AN/A
Anhydrous MgSO47487-88-9120.37N/A

Step-by-Step Procedure:

  • Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-chloro-1-indanone (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous isopropanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Catalyst and Base Preparation: In a separate glovebox or under a stringent inert atmosphere, prepare a stock solution of the Ru-((S,S)-TsDPEN) catalyst and potassium tert-butoxide in anhydrous isopropanol.

  • Reaction Initiation: Add the catalyst solution (typically 0.1-1 mol%) and the base (typically 2-5 mol%) to the reaction flask.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol.

  • Characterization: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Methodology 2: Corey-Bakshi-Shibata (CBS) Reduction

Principle: The CBS reduction is a highly reliable and enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[10][11] It utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex) to facilitate the stereoselective hydride transfer to the ketone.[12][13]

Experimental Protocol:

Diagram of the Corey-Bakshi-Shibata (CBS) Reduction Workflow:

CBS_Reduction_Workflow sub 5-Chloro-1-indanone in Anhydrous THF react Inert Atmosphere (N2/Ar) Low Temperature (-20 to 0°C) sub->react Add cat (R)-Me-CBS Catalyst cat->react Add reductant Borane-DMS Complex (BH3-SMe2) reductant->react Slow Addition workup Methanol Quench & Acidic Work-up react->workup Transfer purify Chromatographic Purification workup->purify Process prod (1R)-5-chloro-2,3-dihydro- 1H-inden-1-ol purify->prod

Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurity
5-Chloro-1-indanone42348-86-7166.60>98%
(R)-2-Methyl-CBS-oxazaborolidine112022-81-8277.181 M in Toluene
Borane-dimethyl sulfide complex (BH3·SMe2)13292-87-075.97~10 M
Tetrahydrofuran (THF)109-99-972.11Anhydrous
Methanol67-56-132.04Anhydrous
1 M Hydrochloric acid7647-01-036.46N/A
Ethyl acetate141-78-688.11N/A
Saturated aq. NaHCO3144-55-884.01N/A
BrineN/AN/AN/A
Anhydrous Na2SO47757-82-6142.04N/A

Step-by-Step Procedure:

  • Reactor Setup: To a dry, oven-baked, three-necked flask equipped with a dropping funnel and under an inert atmosphere (Argon or Nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Reagent Addition: Add anhydrous THF and cool the solution to 0°C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 15 minutes.

  • Substrate Addition: In the dropping funnel, prepare a solution of 5-chloro-1-indanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C until completion, as monitored by TLC or HPLC (typically 1-4 hours).

  • Work-up: Quench the reaction by the very slow, dropwise addition of methanol at 0°C.

  • Acidification and Extraction: Add 1 M HCl and allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.

Part 2: Application in the Total Synthesis of Indoxacarb

The newly synthesized (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is a versatile intermediate for the construction of the indeno[1,2-e][1][3][14]oxadiazine core of Indoxacarb. The subsequent synthetic steps involve the formation of this heterocyclic system. While multiple patented routes exist, a representative pathway is outlined below.

Synthetic Pathway Overview:

Caption: Simplified synthetic route from the chiral indanol to Indoxacarb.

Causality in Subsequent Transformations:

  • Activation of the Hydroxyl Group: The hydroxyl group of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is first activated, for instance, by conversion to a good leaving group like a mesylate or tosylate. This step is crucial for the subsequent nucleophilic substitution.

  • Introduction of the Hydrazine Moiety: The activated indanol derivative is then reacted with a suitable hydrazine derivative. This step introduces the nitrogen atoms that will form part of the oxadiazine ring. The stereochemistry established in the chiral alcohol is retained through this S_N2-type reaction, leading to an inversion of configuration at the C-1 position, which ultimately results in the desired (S)-configuration in the final product.

  • Formation of the Oxadiazine Ring: The resulting intermediate undergoes cyclization to form the indeno[1,2-e][1][3][14]oxadiazine heterocyclic system. This is often achieved by reaction with a phosgene equivalent or a chloroformate.

  • Final Carbomethoxylation: The final step typically involves the N-acylation with methyl chloroformate to install the carbomethoxy group, yielding Indoxacarb.

Conclusion

The enantioselective synthesis of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is a critical enabling step in the efficient and stereocontrolled total synthesis of the insecticide Indoxacarb. Methodologies such as Noyori-type asymmetric transfer hydrogenation and CBS reduction provide reliable and scalable protocols for accessing this key chiral intermediate with high enantiopurity. The protocols and insights provided herein are intended to equip researchers and process chemists with the foundational knowledge to implement these important transformations in their own synthetic endeavors.

References

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

  • Gondi, V. B., & Kundu, B. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-pauciflorial F and (−)-lepidiol A. RSC Advances, 11(41), 25353-25365. [Link]

  • Chen, Y., et al. (2025). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 10, 306-310. [Link]

  • DuPont de Nemours and Company. (2019). Preparation method for s-indoxacarb. WO2019233209A1.
  • Zhejiang University. (2021). PREPARATION METHOD FOR S-INDOXACARB. EP3804853A1. [Link]

  • ResearchGate. (2012). Improved preparation of 5-chloro-2-methoxycarbonyl-1-indanone for total synthesis of indoxacarb. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • Xiao, J., et al. (2003). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 5(23), 4441-4443. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Herres-Pawlis, S., et al. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 58(42), 15092-15097. [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]

  • Bode Research Group. (2015). Asymmetric Hydrogenation. [Link]

  • Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 808603. [Link]

  • Organic & Biomolecular Chemistry. (2023). Enantioselective alkynylation of isatins and isatin-derived ketimines catalyzed by a chiral perhydro-1,3-benzoxazine. [Link]

  • Gicquel, M., & Ackermann, L. (2016). Enantioselective Syntheses of Indanes: From Organocatalysis to C–H Functionalization. Chemical Society Reviews, 45(5), 1343-1357. [Link]

  • Henan Normal University. (2016). Preparation method of (+)
  • Xu, Z., et al. (2015). Synthetic method of 5-chloro-1-indanone. CN104910001A.
  • DuPont de Nemours and Company. (1995). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. US5475152A.

Sources

Application Note: Scale-Up Synthesis of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Selection

The chiral alcohol (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (hereafter (1R)-5-Cl-Indanol ) is a high-value pharmacophore found in various sodium channel blockers and inhibitors of hif-2alpha. Its synthesis at scale presents two primary challenges: enantiomeric purity (>99% ee) and process safety during the reduction of the electron-deficient ketone.

While enzymatic reduction (KREDs) is a viable alternative, this guide details the Asymmetric Transfer Hydrogenation (ATH) route using a Ru(II)-sulfonyldiamine (Noyori-Ikariya type) catalyst. This choice is driven by three factors:

  • Scalability: ATH avoids high-pressure hydrogenators (required for asymmetric hydrogenation) and complex fermentation equipment (required for biocatalysis).

  • Cost-Efficiency: The catalyst load is low (S/C > 1000), and the ligand is commercially available.

  • Robustness: The reaction tolerates the chloro-substituent well, unlike some heterogeneous hydrogenations where dehalogenation can occur.

Part 2: Detailed Protocols & Scientific Logic

Retrosynthetic Analysis & Process Flow

The synthesis consists of two main stages:

  • Precursor Synthesis: Friedel-Crafts cyclization to form 5-chloro-1-indanone.[1][2]

  • Asymmetric Reduction: Ru-catalyzed transfer hydrogenation to yield the (1R)-alcohol.

Stage 1: Synthesis of 5-Chloro-1-Indanone (Precursor)[1][2]

Note: If commercial 5-chloro-1-indanone is available with purity >98%, skip to Stage 2. For GMP campaigns, internal synthesis allows for better impurity control.

Reaction Logic: The cyclization of 3-(3-chlorophenyl)propanoic acid using polyphosphoric acid (PPA) or SOCl₂/AlCl₃ is standard. We utilize the SOCl₂/AlCl₃ method for scale-up as it avoids the viscous, difficult-to-stir nature of PPA, despite the need for careful gas scrubbing.

Protocol (1.0 kg Scale):

  • Chlorination: Charge a glass-lined reactor with 3-(3-chlorophenyl)propanoic acid (1.0 kg, 5.42 mol) and Dichloromethane (DCM) (5 L).

  • Add Thionyl Chloride (1.2 eq, 0.77 kg) dropwise at 20-25°C.

  • Heat to reflux (40°C) for 3 hours. Monitor by HPLC/GC until acid is consumed (<0.5%).

  • Distillation: Distill off excess SOCl₂ and solvent under reduced pressure. Re-dissolve residue in fresh DCM (5 L).

  • Cyclization: Cool the solution to 0-5°C.

  • Add Aluminum Chloride (AlCl₃) (1.1 eq, 0.80 kg) portion-wise via a solids addition funnel. Critical: Control addition rate to maintain internal temperature <10°C.

  • Stir at 20°C for 4 hours.

  • Quench: Slowly transfer the reaction mixture into ice-water (10 kg) with vigorous stirring. Safety: Highly exothermic; HCl evolution.

  • Workup: Separate phases. Wash organic layer with 1N HCl, then sat. NaHCO₃, then brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Heptane/Toluene (9:1) to yield off-white crystals.

    • Target Yield: 85-90%

    • Purity: >98% (a/a)[3]

Stage 2: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Logic: The reduction utilizes the Noyori-Ikariya mechanism . The Ruthenium center coordinates with the hydrido (H⁻) and the amine proton (H⁺), delivering them in a concerted manner to the ketone C=O bond.

  • Stereoselectivity: For 1-indanone derivatives, the (R,R)-TsDPEN ligand typically directs the hydride attack to form the (1R) alcohol (based on quadrant projection models where the phenyl ring of indanone fits the open quadrant).

  • Hydrogen Source: The Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio) is used. It acts as an irreversible hydrogen donor, driving the reaction to completion.

Materials:

  • Substrate: 5-Chloro-1-indanone (500 g, 3.0 mol)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-90-5). Loading: S/C = 1000 (0.1 mol%).

  • H-Donor: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Methanol. (DCM is preferred for solubility).

Protocol (500 g Scale):

  • Inertion: Purge a 5 L reactor with Nitrogen (N₂) for 15 minutes.

  • Charging: Charge 5-Chloro-1-indanone (500 g) and DCM (2.5 L). Degas the solution by bubbling N₂ for 20 mins.

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (1.9 g, 3.0 mmol). Stir until dissolved (deep red/orange solution).

  • Reagent Addition: Slowly add the FA/TEA complex (750 mL) via dropping funnel over 30 minutes.

    • Note: Mild exotherm and CO₂ evolution may occur. Ensure venting is open to a scrubber.

  • Reaction: Heat to 30°C and stir for 12-24 hours.

    • IPC (In-Process Control): Monitor by HPLC (Chiralpak AD-H or similar).[3] Target: >99% conversion.

  • Quench: Cool to 20°C. Add Water (2.0 L) to wash out salts and excess amine.

  • Phase Separation: Separate the organic layer.[4] Wash with 1N HCl (to remove residual TEA) and then Water .

  • Scavenging (Optional): If Ru levels are high (>10 ppm), treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C, then filter.

  • Concentration: Evaporate DCM under reduced pressure to obtain a solid residue.

Purification & Crystallization[4][5][6][7][8]

Achieving >99% ee is critical. If the crude reaction yields 95-97% ee, recrystallization is required to upgrade the optical purity.

  • Solvent System: Toluene / Heptane .

  • Procedure:

    • Dissolve crude solid in Toluene (1.5 vol, ~750 mL) at 60-70°C.

    • Slowly add Heptane (3.0 vol, ~1500 mL) while maintaining temperature.

    • Cool slowly (10°C/hour) to 0-5°C.

    • Hold at 0°C for 4 hours.

  • Filtration: Filter the white crystals and wash with cold Heptane.

  • Drying: Vacuum oven at 40°C for 12 hours.

Final Specifications:

  • Appearance: White crystalline solid.[3]

  • Yield: 85-92% (from ketone).

  • Chemical Purity: >99.5% (HPLC).

  • Enantiomeric Excess: >99.5% ee (Chiral HPLC).

  • Residual Ru: <10 ppm.

Part 3: Visualization & Data

Process Workflow Diagram

G Start Start: 3-(3-chlorophenyl)propanoic acid Chlorination Step 1: Chlorination (SOCl2, DCM, Reflux) Start->Chlorination Cyclization Step 2: Friedel-Crafts Cyclization (AlCl3, 0-5°C) Chlorination->Cyclization Acid Chloride Quench Quench & Workup (Ice/Water, Phase Sep) Cyclization->Quench Exothermic Intermediate Intermediate: 5-Chloro-1-indanone (>98% Purity) Quench->Intermediate ATH Step 3: Asymmetric Transfer Hydrogenation (Ru-TsDPEN, FA/TEA, 30°C) Intermediate->ATH Catalyst Addition Workup2 Workup & Scavenging (Aq. Wash, Ru Removal) ATH->Workup2 CO2 Evolution Cryst Step 4: Recrystallization (Toluene/Heptane) Workup2->Cryst Final Final Product: (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (>99% ee) Cryst->Final

Caption: Integrated process flow for the synthesis of (1R)-5-Cl-Indanol from acid precursor.

Catalytic Cycle (Noyori ATH)

CatalyticCycle Ru_Cl Pre-catalyst Ru-Cl-TsDPEN Ru_H Active Species Ru-H (16e-) Ru_Cl->Ru_H HCOOH / TEA -CO2, -HCl TS Transition State (Concerted H-Transfer) Ru_H->TS + Ketone Product_Release Product Release (1R)-Alcohol TS->Product_Release H-Transfer Product_Release->Ru_H + HCOOH Regeneration

Caption: Simplified Noyori-Ikariya catalytic cycle showing hydride transfer and catalyst regeneration.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<90%) Catalyst poisoning or wet solvent.Ensure solvents are degassed and dry.[3] Increase Temp to 35°C.
Low ee (<95%) Temperature too high or wrong ligand.Lower reaction temp to 20°C. Verify (R,R)-ligand identity.
Ru Residue (>10 ppm) Inefficient aqueous wash.Use thiol-based scavenger (SiliaMetS) or activated carbon wash.
Oiling out during cryst. Cooling too fast.Re-heat to clear solution; cool at 5°C/hr; seed with pure crystal.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6][7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., et al. (2005). Process Development for the Large-Scale Synthesis of a 5-Chloro-1-indanone Derivative. Organic Process Research & Development, 9(1), 71-76.
  • Wu, X., et al. (2006). Aqueous Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition, 45(40), 6718-6722. Link

  • BenchChem Application Note. Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives. Link

  • Sigma-Aldrich Technical Bulletin. Asymmetric Transfer Hydrogenation using Ru-TsDPEN Catalysts. Link

Sources

Experimental procedure for enzymatic resolution of 5-chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Executive Summary & Scientific Rationale

The enantiopure compound (S)-5-chloro-2,3-dihydro-1H-inden-1-ol (hereafter (S)-5-chloro-1-indanol) is a critical chiral intermediate in the synthesis of Indoxacarb , a broad-spectrum oxadiazine insecticide.[1] While chemical oxidation methods (e.g., using TBHP) exist, they often suffer from lower enantioselectivity or require hazardous heavy metal catalysts.

This protocol details the Enzymatic Kinetic Resolution (EKR) of racemic 5-chloro-1-indanol via lipase-catalyzed transesterification.[1] This method exploits the inherent chirality of the enzyme active site to selectively acylate one enantiomer (typically the R-isomer), leaving the desired (S)-alcohol unreacted with high optical purity (


).
Why Enzymatic Resolution?
  • Green Chemistry: Operates at mild temperatures (

    
    ) and neutral pH.
    
  • High Selectivity: Lipases like CALB (Candida antarctica Lipase B) typically exhibit an Enantiomeric Ratio (

    
    ) 
    
    
    
    for secondary alcohols.
  • Scalability: The use of immobilized enzymes allows for catalyst recycling and easy downstream processing.

Mechanistic Principles

The process relies on Kazlauskas’ Rule for the resolution of secondary alcohols. The lipase distinguishes between the two enantiomers based on the spatial arrangement of the medium (


) and large (

) substituents at the chiral center.

For 1-indanol derivatives, CALB favors the acylation of the (R)-enantiomer .[1]

  • Fast Reaction:

    
    
    
  • Slow Reaction:

    
    
    

By stopping the reaction at approximately 50% conversion, we isolate the unreacted (S)-alcohol (target) and the (R)-ester (byproduct/recyclable).

Diagram 1: Kinetic Resolution Pathway

G cluster_0 Reaction Medium: Toluene or MTBE Racemate Racemic 5-chloro-1-indanol Enzyme Immobilized Lipase (CALB / Novozym 435) Racemate->Enzyme R_Ester (R)-Acetate (Acylated Product) Enzyme->R_Ester Fast Reaction (k_R) S_Alcohol (S)-Alcohol (Target Drug Intermediate) Enzyme->S_Alcohol Unreacted (k_S << k_R) AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme

Caption: Stereoselective acetylation of the (R)-enantiomer by CALB, yielding the high-purity (S)-alcohol.

Materials & Equipment

Reagents
ReagentGradeRoleNotes
Racemic 5-chloro-1-indanol >98%SubstrateSolid, mp 93-95°C.
Novozym 435 ImmobilizedBiocatalystCandida antarctica Lipase B on acrylic resin.[1]
Vinyl Acetate AnhydrousAcyl DonorIrreversible donor; produces acetaldehyde byproduct.
Toluene HPLC GradeSolventHydrophobic solvents preserve the enzyme's water layer.
MTBE HPLC GradeAlt. SolventGood for solubility; slightly lower

-value than toluene.[1]
Equipment
  • Orbital Shaker (temperature controlled).

  • HPLC with Chiral Column (Chiralpak AD-H or OD-H).[1]

  • Rotary Evaporator.[1]

  • Glassware: 20 mL scintillation vials (screening), 250 mL round-bottom flasks (scale-up).

Experimental Protocol

Phase 1: Analytical Method Development (Pre-requisite)

Before starting the reaction, establish a baseline for separating enantiomers.

  • Column: Daicel Chiralpak AD-H (

    
     mm).[1]
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1][2]

  • Expected Retention: (S)-alcohol (approx. 8 min), (R)-alcohol (approx. 10 min), Esters (elute earlier).

Phase 2: Reaction Protocol (Gram-Scale)[1]

Objective: Resolution of 1.0 g of racemic substrate.

  • Substrate Preparation: Dissolve 1.0 g (5.9 mmol) of racemic 5-chloro-1-indanol in 20 mL of Toluene . Ensure complete dissolution.

    • Note: If solubility is an issue, add 5% v/v MTBE, but pure toluene is preferred for maximum enantioselectivity.

  • Acyl Donor Addition: Add 1.6 mL (17.7 mmol, 3 eq) of Vinyl Acetate.

    • Scientific Insight: Use of an irreversible acyl donor (vinyl ester) drives the equilibrium forward because the byproduct (acetaldehyde) tautomerizes and cannot reverse the reaction.

  • Enzyme Initiation: Add 50 mg of Novozym 435 (5% w/w relative to substrate).

    • Tip: Pre-dry the enzyme in a desiccator if the environment is humid, as excess water promotes hydrolysis over transesterification.

  • Incubation: Place the flask in an orbital shaker at 30°C and 200 rpm .

    • Caution: Do not exceed 40°C; while the enzyme is stable, higher temperatures can lower the enantiomeric ratio (

      
      ).
      
  • Monitoring (The 50% Rule): Sample 50 µL of the mixture every 2 hours. Dilute in mobile phase and inject into HPLC.

    • Target Endpoint: Stop when conversion (

      
      ) reaches 50-52% .
      
    • At

      
      , the theoretical 
      
      
      
      of the unreacted substrate is 100%. Going slightly over (52%) ensures the removal of the last traces of the unwanted (R)-enantiomer.
  • Termination & Workup:

    • Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme. (Save the enzyme; it can be washed with acetone and reused).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil containing the (S)-alcohol and (R)-acetate.[1]

  • Purification: Perform Flash Column Chromatography (Silica Gel 60).

    • Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

    • The (R)-acetate (less polar) elutes first.

    • The (S)-alcohol (more polar) elutes second.

Diagram 2: Experimental Workflow

Workflow Start Dissolve Racemic Substrate (Toluene + Vinyl Acetate) AddEnzyme Add Novozym 435 (Start Reaction) Start->AddEnzyme Incubate Incubate 30°C, 200 rpm AddEnzyme->Incubate Check HPLC Check Conversion = 50%? Incubate->Check Continue Continue Shaking Check->Continue No (<50%) Stop Filter Enzyme Check->Stop Yes (>50%) Continue->Incubate Purify Column Chromatography Separation Stop->Purify Final Pure (S)-5-chloro-1-indanol (>99% ee) Purify->Final

Caption: Step-by-step decision matrix for the kinetic resolution process.

Data Analysis & Calculations

To validate the trustworthiness of the protocol, calculate the Enantiomeric Ratio (


) using the conversion (

) and enantiomeric excess of the substrate (

) and product (

).

Key Formulas:

  • Conversion (

    
    ): 
    
    
    
    
  • Enantiomeric Ratio (

    
    ): 
    
    
    
    

Acceptance Criteria:

Parameter Target Value Action if Failed

| Conversion (


)  | 50 - 52% | If >55%, yield of (S)-alcohol drops.[1] If <45%, optical purity is low. |
| 

(Substrate)
| > 99% | If <99%, extend reaction time slightly. | |

-value
| > 100 | If <50, lower temperature or switch to MTBE. |

Troubleshooting & Optimization

Water Activity ( ) Control

Lipases require a micro-aqueous layer to maintain conformation.

  • Issue: Reaction rate is too slow.

  • Fix: The solvent might be too dry. Add a specific amount of water (e.g., equilibrate solvent to

    
     using salt hydrate pairs like Na2HPO4).
    
Enzyme Recycling

Novozym 435 is expensive.[1] To reuse:

  • Filter after reaction.[1][2][3]

  • Wash with dry Toluene (2x) to remove substrate.

  • Wash with Acetone (1x) to remove polar contaminants.

  • Air dry.[1]

  • Note: Activity typically drops by 10-15% after 5 cycles.[1]

References

  • De Almeida, L. A., et al. (2024).[4] Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society.[4]

  • Kainuma, M., et al. (2018).[5] Preparation of Optically Active 2,2-Disubstituted 5-Hydroxychromenes by Enzymatic Resolution of Racemic Esters. Heterocycles.

  • Gundersen, M. A., et al. (2021).[6] Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers. ResearchGate.

  • Xu, J., et al. (2017). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Reaction Chemistry & Engineering.

Sources

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (herein referred to as (1R)-5-chloro-1-indanol ) in asymmetric synthesis. While widely recognized as a critical chiral building block for the insecticide Indoxacarb , this molecule also functions as a potent chiral auxiliary for the resolution of racemic acids and as a scaffold for chiral ligand design.

Executive Summary

(1R)-5-chloro-1-indanol is a halogenated chiral secondary alcohol derived from 5-chloro-1-indanone. Its rigid bicyclic structure, combined with the electronic influence of the chlorine substituent at the C5 position, makes it a highly effective chiral auxiliary and building block .

In pharmaceutical and agrochemical development, it serves two primary functions:

  • Chiral Building Block: It is the direct precursor (via inversion or retention strategies) to the oxadiazine insecticide Indoxacarb (specifically the S-enantiomer active ingredient).

  • Resolving Agent: The rigid indane backbone allows for efficient chiral discrimination when esterified with racemic carboxylic acids, facilitating separation via crystallization or chromatography.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol
Common Name (R)-5-Chloro-1-indanol
CAS Number 1202677-93-7 (Generic), 194657-93-1 (R-isomer specific ref needed)
Molecular Weight 168.62 g/mol
Appearance White to off-white crystalline solid
Chirality (1R)-configuration
Solubility Soluble in MeOH, DCM, EtOAc; Low solubility in water
Key Reactivity Hydroxyl group esterification; Nucleophilic substitution (SN2)

Protocol A: Asymmetric Synthesis of (1R)-5-Chloro-1-Indanol

Methodology: Asymmetric Transfer Hydrogenation (ATH)

The most robust method to access high-enantiopurity (1R)-5-chloro-1-indanol is via Ru-catalyzed Asymmetric Transfer Hydrogenation of 5-chloro-1-indanone. This protocol utilizes the Noyori-Ikariya class of catalysts, ensuring >95% ee.[1]

Materials & Reagents
  • Substrate: 5-Chloro-1-indanone (CAS: 42348-86-7).[2][3]

  • Catalyst: RuCl (0.5 mol%).

    • Note: To obtain the (1R) -alcohol, use the (R,R) -diamine ligand complex.

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope) or Sodium Formate in water.

  • Solvent: Dichloromethane (DCM) or Water (for green chemistry variants).

Step-by-Step Procedure
  • Catalyst Preparation: In a glovebox or under Argon, weigh RuCl (10 mg, 0.015 mmol) into a reaction flask.

  • Substrate Addition: Add 5-chloro-1-indanone (500 mg, 3.0 mmol) to the flask.

  • Solvent/Reductant: Add degassed HCOOH/Et₃N azeotrope (2.5 mL).

  • Reaction: Stir the mixture at 28°C for 14–24 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[4][5][6]

  • Quench & Workup:

    • Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Wash combined organics with sat. NaHCO₃ (to remove residual acid) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/IPA to upgrade ee if necessary, or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

Quality Control (QC)
  • Chiral HPLC: Chiralcel OD-H or OJ-H column.

  • Mobile Phase: Hexane:Isopropanol (90:10), 1.0 mL/min.

  • Expected Results:

    • Major Peak: (1R)-isomer (typically elutes second on OD-H, verify with standard).

    • Target ee: >98%.

Application Note: Use as a Chiral Auxiliary/Resolving Agent

While (1R)-5-chloro-1-indanol is a building block, it functions as a chiral auxiliary when used to resolve racemic carboxylic acids. The steric bulk of the chloro-indane system creates a highly differentiated environment for diastereomeric separation.

Mechanism of Action
  • Derivatization: The (1R)-alcohol is coupled with a racemic acid (±)-R-COOH using DCC/DMAP.

  • Discrimination: The rigid "roof-shape" of the indane ring imposes facial bias, making the resulting diastereomeric esters separable by physical means.

  • Recovery: Post-separation, the auxiliary is cleaved via hydrolysis, yielding the pure chiral acid and recovering the (1R)-5-chloro-1-indanol.

Diagram 1: Resolution Workflow

The following diagram illustrates the workflow for using (1R)-5-chloro-1-indanol to resolve a racemic acid.

G Start Racemic Acid (±)-R-COOH Coupling Esterification (DCC, DMAP) Start->Coupling Aux (1R)-5-chloro-1-indanol (Chiral Auxiliary) Aux->Coupling DiastMix Diastereomeric Esters (R,R)-Ester + (S,R)-Ester Coupling->DiastMix Separation Separation (Crystallization/Chromatography) DiastMix->Separation PureEster Pure (R,R)-Ester Separation->PureEster Target Diastereomer Hydrolysis Hydrolysis (LiOH/H2O) PureEster->Hydrolysis Product Chiral Acid (-)-R-COOH Hydrolysis->Product Final Product Recycle Recovered Auxiliary (1R)-5-chloro-1-indanol Hydrolysis->Recycle Recycle

Caption: Workflow for using (1R)-5-chloro-1-indanol as a recyclable chiral auxiliary for acid resolution.

Industrial Context: The Indoxacarb Connection[13][14]

The most authoritative application of this scaffold is in the synthesis of Indoxacarb .

  • Role: The 5-chloro-1-indanone skeleton is the core of the Indoxacarb molecule.

  • Stereochemistry: The bioactive form of Indoxacarb possesses an (S) -configuration at the junction.

  • Strategic Use:

    • The (1R)-alcohol can be converted to the (S)-amine or (S)-ether via SN2 inversion (Mitsunobu reaction or activation/displacement).

    • Alternatively, oxidative kinetic resolution of the racemic alcohol allows isolation of the desired enantiomer.

Diagram 2: Indoxacarb Synthesis Pathway

Indoxacarb Ketone 5-Chloro-1-Indanone ATH Asymmetric Reduction (Ru-TsDPEN) Ketone->ATH Alcohol (1R)-5-Chloro-1-Indanol ATH->Alcohol >98% ee Activation Activation (Mesyl Chloride) Alcohol->Activation Inversion Nucleophilic Substitution (Inversion of Configuration) Activation->Inversion Intermediate (S)-Indan Intermediate Inversion->Intermediate SN2 Displacement Indoxacarb Indoxacarb (S-isomer) (Bioactive Insecticide) Intermediate->Indoxacarb

Caption: Stereoselective route to Indoxacarb utilizing (1R)-5-chloro-1-indanol with stereochemical inversion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or wet solvent.Ensure solvents are degassed. Use fresh HCOOH/TEA azeotrope.
Low Enantioselectivity (<90% ee) Temperature too high or wrong ligand.Lower reaction temperature to 20°C. Verify (R,R)-TsDPEN purity.
Racemization during Workup Acidic conditions.Use neutral workup. Indanols are sensitive to benzylic cation formation in strong acid.
Poor Separation of Diastereomers Similar polarity of esters.Switch from Silica to C18 Reverse Phase or try recrystallization in EtOH.

References

  • Noyori, R., & Hashiguchi, S. (1997).[7][8] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • DuPont. (2001).[9] Indoxacarb: Technical Bulletin. FAO Specifications and Evaluations for Agricultural Pesticides.

  • Zhang, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.[4][5][7][10]

  • Sigma-Aldrich. (2025). Product Specification: 5-Chloro-1-indanone.

Sources

The Pivotal Role of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutics with enhanced efficacy and reduced side effects has led medicinal chemists to increasingly focus on chiral molecules. The specific three-dimensional arrangement of atoms in a chiral drug can significantly influence its pharmacological activity.[1][2][3][4] This guide delves into the application of a versatile chiral building block, (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol, in the synthesis of medicinally important compounds. We will explore its synthesis, its crucial role as a chiral intermediate, and provide detailed protocols for its utilization in the development of neuroprotective agents and other bioactive molecules.

Introduction: The Significance of the Chiral Indanol Scaffold

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] The introduction of a hydroxyl group at the 1-position of the indane ring system, creating an indanol, provides a key functional handle for further molecular elaboration. When this hydroxyl group is in a specific stereochemical orientation, as in (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol, it opens the door to the synthesis of enantiomerically pure drugs, which is critical for optimizing therapeutic outcomes.[1][][8] The chloro-substituent at the 5-position further allows for diverse functionalization, making this molecule a highly valuable intermediate in drug discovery programs.

Synthetic Pathways to a Key Precursor: 5-Chloro-1-indanone

The journey to (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol begins with the synthesis of its precursor ketone, 5-chloro-2,3-dihydro-1H-inden-1-one (also known as 5-chloro-1-indanone). A common and efficient method for its preparation is through an intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid or its corresponding acid chloride.

Protocol 1: Synthesis of 5-Chloro-1-indanone

This protocol outlines a laboratory-scale synthesis of 5-chloro-1-indanone, a critical precursor for the chiral alcohol.

Materials:

  • 3-(3-chlorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-(3-chlorophenyl)propanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-chlorophenyl)propanoyl chloride is used in the next step without further purification.

  • Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude acid chloride from step 2 in dry dichloromethane and add it dropwise to the cooled AlCl₃ suspension with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl. This will hydrolyze the aluminum complexes.

  • Extraction and Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-chloro-1-indanone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 5-chloro-1-indanone as a solid.

Causality of Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, which are more reactive in Friedel-Crafts acylation.

  • Aluminum chloride is a strong Lewis acid that activates the acid chloride for the intramolecular electrophilic aromatic substitution.

  • Dichloromethane is a suitable solvent as it is inert to the reaction conditions and effectively dissolves the reactants.

  • Quenching with ice and HCl is crucial to safely decompose the reactive aluminum complexes and protonate the intermediate.

  • Washing with NaHCO₃ removes any unreacted acid and acidic byproducts.

Enantioselective Reduction: Accessing the (1R)-Chloro-indanol

The stereospecific reduction of 5-chloro-1-indanone is the pivotal step to obtain the desired (1R)-enantiomer of 5-chloro-2,3-dihydro-1H-inden-1-ol. This can be achieved through various methods, including the use of chiral reducing agents or enzymatic catalysis.

Chiral Borane Reduction (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones. It employs a chiral oxazaborolidine catalyst to deliver a hydride from a stoichiometric borane source with high enantioselectivity.

Protocol 2: CBS-Catalyzed Enantioselective Reduction of 5-Chloro-1-indanone

This protocol details the asymmetric reduction of 5-chloro-1-indanone to (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol using a CBS catalyst.

Materials:

  • 5-Chloro-1-indanone

  • (R)-CBS-oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the (R)-CBS catalyst (typically 5-10 mol%) in anhydrous THF.

  • Borane Addition: Cool the catalyst solution to 0°C and slowly add the borane-dimethyl sulfide complex or borane-THF complex. Stir for 15 minutes at this temperature.

  • Substrate Addition: Dissolve 5-chloro-1-indanone in anhydrous THF and add it dropwise to the catalyst-borane mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. This will decompose the excess borane.

  • Work-up: Add 1M HCl and stir for 30 minutes. Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol.

  • Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Causality of Experimental Choices:

  • (R)-CBS catalyst: This chiral catalyst forms a complex with borane, creating a sterically hindered environment that directs the hydride delivery to one face of the ketone, leading to the formation of the (1R)-alcohol.

  • Borane source: BH₃·SMe₂ or BH₃·THF are common and convenient sources of borane for the reduction.

  • Anhydrous conditions: The reagents are sensitive to moisture, which can decompose the borane and the catalyst.

  • Low temperature: Performing the reaction at 0°C or lower generally improves the enantioselectivity.

  • Methanol quench: Methanol reacts with the excess borane in a controlled manner.

Biocatalytic Reduction

Enzymes, particularly ketoreductases, offer a green and highly selective alternative for the synthesis of chiral alcohols.[9][10] These biocatalysts can operate under mild conditions and often provide excellent enantioselectivity.

Conceptual Protocol: Enzymatic Reduction of 5-Chloro-1-indanone

A general workflow for an enzymatic reduction would involve screening a library of ketoreductases to identify an enzyme that reduces 5-chloro-1-indanone to the (1R)-alcohol with high conversion and enantioselectivity. The reaction typically involves the enzyme, the substrate, and a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase).

Application in the Synthesis of Neuroprotective Agents: The Case of Rasagiline

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is a key precursor for the synthesis of (R)-1-aminoindan, which is the core of the anti-Parkinson's drug, Rasagiline.[11][12] Rasagiline is an irreversible inhibitor of monoamine oxidase-B (MAO-B) and is used for the treatment of idiopathic Parkinson's disease.[11]

The synthesis of Rasagiline from the chiral alcohol involves the conversion of the hydroxyl group into a good leaving group, followed by substitution with an amino group and subsequent propargylation.

Protocol 3: Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline) from (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (Conceptual Pathway)

This protocol outlines a plausible synthetic route to Rasagiline starting from the chiral alcohol.

Part A: Conversion of Alcohol to Amine

  • Activation of the Hydroxyl Group: Convert the hydroxyl group of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol into a better leaving group, for example, by mesylation or tosylation. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • Azide Substitution: The resulting mesylate or tosylate can then be reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the corresponding (S)-1-azido-5-chloro-2,3-dihydro-1H-indene via an Sₙ2 reaction, which proceeds with inversion of stereochemistry.

  • Reduction of Azide: The azide is then reduced to the primary amine, (R)-1-amino-5-chloro-2,3-dihydro-1H-indane, using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C).

Part B: Propargylation of the Amine

  • Reaction with Propargyl Halide: The resulting (R)-1-amino-5-chloro-2,3-dihydro-1H-indane is reacted with a propargyl halide, such as propargyl bromide or propargyl chloride, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield (R)-5-chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine.

  • Dehalogenation (if necessary): If the final target is Rasagiline (which is unsubstituted at the 5-position), a dehalogenation step would be required. This could potentially be achieved through catalytic hydrogenation under specific conditions that selectively remove the chlorine atom. Alternatively, starting with 1-indanone would lead directly to Rasagiline. The chloro-substituent, however, offers a handle for creating analogs.

**dot

Synthesis_of_Rasagiline_Analogue cluster_0 Synthesis of Chiral Amine cluster_1 Final Product Synthesis 5_Chloro_1_indanone 5-Chloro-1-indanone 1R_Chloro_indanol (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol 5_Chloro_1_indanone->1R_Chloro_indanol Enantioselective Reduction (CBS) Activated_Alcohol Activated Alcohol (e.g., Mesylate) 1R_Chloro_indanol->Activated_Alcohol Mesylation S_Azide (S)-1-Azido-5-chloro-indane Activated_Alcohol->S_Azide NaN₃ (SN2) R_Amine (R)-1-Amino-5-chloro-indane S_Azide->R_Amine Reduction (e.g., H₂/Pd-C) Rasagiline_Analogue (R)-5-chloro-N-propargyl-1-aminoindan (Rasagiline Analogue) R_Amine->Rasagiline_Analogue Propargyl Bromide, K₂CO₃

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Removal for (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

You are likely synthesizing (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol via Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]). While this chemistry delivers high enantiomeric excess (ee), it leaves residual Ruthenium (Ru) species that are often tightly chelated and difficult to remove.

The Challenge:

  • Regulatory Limit: Under ICH Q3D , Ruthenium is a Class 2B impurity.[1][2] For an oral drug product with a daily dose of ≤10 g, the Permitted Daily Exposure (PDE) is typically 100 µ g/day , translating to a concentration limit of 10 ppm in the API.[3]

  • Chemical Risk: Your target molecule is a benzylic alcohol . Aggressive acidic treatments to remove metal can cause dehydration (elimination) to the corresponding indene or racemization via a carbocation intermediate.

This guide provides a modular troubleshooting approach, moving from gentle scavenging to advanced crystallization.

Process Workflow Visualization

The following diagram outlines the decision tree for purification. Note the critical "QC Check" points to prevent processing material that has already degraded.

G Start Crude Reaction Mixture (Ru-ATH Product) Quench Quench / Solvent Swap (Remove HCOOH/TEA) Start->Quench Measure Diagnostic: Measure Initial Ru (ICP-MS) Quench->Measure Decision Ru Content > 20 ppm? Measure->Decision Scavenge Protocol A: Adsorbent Scavenging (Si-Thiol / Activated Carbon) Decision->Scavenge Yes (High Load) Cryst Protocol B: Crystallization (Toluene/Heptane) Decision->Cryst No (Low Load) Scavenge->Cryst Polishing Step FinalQC Final QC (Chiral HPLC + ICP-MS) Cryst->FinalQC

Figure 1: Purification workflow prioritizing bulk metal removal via scavenging followed by crystallization for optical purity.

Module A: Diagnostic & Assessment

Q: How do I accurately measure Ru residuals in this specific matrix?

A: Standard XRF (X-ray Fluorescence) often lacks the sensitivity for <10 ppm detection in organic matrices.

  • Recommendation: Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) .

  • Sample Prep: Digest 50 mg of sample in concentrated

    
     (trace metal grade) using a closed-vessel microwave digestion system to ensure volatile Ru oxides are not lost.
    
Q: My crude product is dark/black. Does this mean Ru load is high?

A: Not necessarily. Ru-TsDPEN decomposition products are intensely colored even at low concentrations. Do not rely on visual color as a quantitative metric.

Module B: Scavenger Protocols (The "Heavy Lifting")

Q: Which scavenger is best for Ru-TsDPEN removal?

A: The TsDPEN ligand creates a robust complex. Simple silica often fails. You require a "Soft Acid / Soft Base" interaction.

  • Top Choice: Thiol-functionalized Silica (Si-Thiol) . The sulfur atom has a high affinity for Ru(II).

  • Alternative: Activated Carbon (Specialized Grades) . E.g., chemically activated wood-based carbons (like DARCO® KB-G) often outperform steam-activated coconut shell carbons for organometallics.

Protocol: Batch Scavenging
  • Solvent: Dissolve crude (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol in THF or 2-MeTHF (10 volumes). Avoid MeOH if using silica, as it can interfere with binding sites.

  • Loading: Add Si-Thiol (SiliCycle or equivalent) at 5-10 wt% relative to the substrate mass.

  • Temperature: Heat to 40-50°C for 4-12 hours.

    • Why heat? Ligand exchange (Ru-Ligand to Ru-Thiol) has a high activation energy. Room temperature scavenging is often too slow for this specific catalyst.

  • Filtration: Filter hot through a 0.45 µm pad (Celite can be added).

  • Wash: Wash the cake with 2 volumes of hot THF.

Comparative Scavenger Efficiency (Typical Data)

Scavenger TypeFunctional GroupMechanismEst. Ru ReductionRisk
Si-Thiol -SH (Mercaptan)Ligand Exchange85-95%Low
Si-DMT DimercaptotriazineChelation90-98%Low
Si-SCX Sulfonic AcidIon Exchange40-60%HIGH (Racemization)
Activated Carbon N/AAdsorption50-80%Yield Loss

Module C: Crystallization (The "Polishing" Step)

Q: Can I rely solely on crystallization?

A: Only if the initial Ru load is <100 ppm. Crystallization is a purification event, but metal complexes can become occluded (trapped) within the crystal lattice of the indanol.

Q: What solvent system maximizes Ru rejection?

A: (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol crystallizes well from Toluene/Heptane .

  • Mechanism: Ru-catalyst residues are highly soluble in toluene but generally do not co-crystallize with the alcohol when pushed out by heptane.

Protocol:

  • Dissolve the scavenged oil in Toluene (3-4 volumes) at 60°C.

  • Slowly add n-Heptane (2 volumes) while maintaining temperature.

  • Cool slowly to 20°C (ramp rate: 10°C/hour) to grow large, pure crystals.

  • If oiling occurs, seed with pure crystal at 40°C.

  • Cool further to 0-5°C and age for 2 hours.

  • Filter and wash with cold Heptane/Toluene (3:1).

Module D: Critical Troubleshooting (Racemization Risks)

Q: I used an acidic scavenger (SCX) and my ee% dropped. Why?

A: You are working with a benzylic alcohol . In the presence of strong acids (like sulfonic acid resins), the hydroxyl group is protonated and leaves as water, forming a planar carbocation. This destroys the chiral center.

Mechanism Visualization:

Figure 2: Acid-catalyzed racemization pathway of benzylic alcohols.

Q: How do I prevent this?
  • Avoid Acidic Resins: Do not use SCX or sulfonic acid functionalized silica.

  • Monitor pH: Ensure your workup (post-quench) is neutral (pH 6-8).

  • Limit Heat: If you must use slightly acidic conditions, keep temperatures <30°C.

References & Authority

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[4][5] Defines the PDE limits for Ruthenium (Class 2B) in drug products. Link

  • Noyori, R., et al. Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts. J. Am. Chem. Soc. 1996, 118, 2548–2559. Establishes the catalyst structure and stability profile. Link

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Adv.[6] Synth. Catal. 2004, 346, 889–900. (Foundational text on scavenger mechanisms applicable to Ru). Link

  • Biotage Application Note. Ruthenium Remediation Strategies. (Demonstrates Si-Thiol efficacy for Ru-carbene and Ru-arene complexes). Link

Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific Quality Management System (QMS) before GMP implementation.

Sources

Validation & Comparative

A Comparative Cost-Benefit Analysis of Synthetic Routes to (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single enantiomer. This guide provides an in-depth technical comparison of the three primary synthetic routes for the enantioselective reduction of the prochiral ketone precursor, 5-chloro-1-indanone, to the desired (1R)-chiral alcohol.

The analysis focuses on Noyori asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction, evaluating each based on performance, cost, scalability, safety, and environmental impact. While direct comparative data for the synthesis of this specific molecule is not always available in published literature, this guide draws upon established principles and analogous transformations to provide a robust framework for decision-making in a research and development setting.

The Precursor: Synthesis of 5-chloro-1-indanone

The common starting material for all three routes is 5-chloro-1-indanone. An efficient synthesis of this precursor is crucial for the overall economic viability of producing the final chiral alcohol. A common industrial method involves a Friedel-Crafts acylation reaction. For instance, 3-chlorobenzaldehyde can be reacted with propionic acid to form 3-chlorophenylpropionic acid, which is then cyclized via an intramolecular Friedel-Crafts acylation using a catalyst like zinc chloride in an organic solvent such as methylene chloride[1][2][3]. Another approach utilizes 3-chloropropionyl chloride and chlorobenzene with a catalyst system of mixed molten salt and heteropolyacid[4]. These methods offer high yields, with some patented processes claiming yields of over 90%[5]. The choice of the specific route to the precursor will depend on the available starting materials, equipment, and scale of production.

Asymmetric Reduction Routes to (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

The core of the synthesis lies in the enantioselective reduction of the ketone. Below is a detailed comparison of the three leading methodologies.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[6] It typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and utilizes molecular hydrogen as the reductant.[7][8][9]

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the ruthenium center and the coordinated ligand work in concert to activate both the hydrogen and the ketone substrate, leading to a highly organized, enantioselective hydride transfer.

Noyori Hydrogenation cluster_0 Catalytic Cycle Precatalyst [RuCl2((R)-BINAP)] Active_Catalyst [RuH((R)-BINAP)]+ Precatalyst->Active_Catalyst H2 Ketone_Complex Catalyst-Ketone Complex Active_Catalyst->Ketone_Complex Ketone Product_Complex Catalyst-Product Complex Ketone_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst H2 Product (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol Product_Complex->Product Ketone 5-chloro-1-indanone Ketone->Ketone_Complex

Noyori Asymmetric Hydrogenation Workflow

Performance: Noyori-type catalysts are known for their high turnover numbers (TON) and turnover frequencies (TOF), meaning a small amount of catalyst can produce a large amount of product with high efficiency. For analogous aromatic ketones, enantiomeric excesses (ee) of over 99% and yields approaching 100% are commonly reported.[10]

Experimental Protocol (General):

  • A pressure-rated reactor is charged with the 5-chloro-1-indanone substrate, a suitable solvent (e.g., methanol, ethanol), and the chiral ruthenium catalyst (e.g., [RuCl₂{(R)-BINAP}(dmf)n]) at a low loading (typically 0.01-0.1 mol%).

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 10-100 atm).

  • The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a set time (a few hours to a day).

  • Reaction progress is monitored by techniques such as HPLC or GC.

  • Upon completion, the reactor is depressurized, and the solvent is removed. The crude product is then purified, often by crystallization or chromatography.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is another highly reliable method for the enantioselective reduction of prochiral ketones.[11][12][13][14][15] It utilizes a chiral oxazaborolidine catalyst, most commonly derived from proline, in the presence of a borane source like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).

Mechanism: The chiral oxazaborolidine catalyst coordinates with the borane, activating it for hydride delivery. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically defined manner, leading to a face-selective hydride transfer from the coordinated borane.[13]

CBS Reduction cluster_1 Catalytic Cycle Catalyst (R)-CBS Catalyst Active_Complex Catalyst-Borane Complex Catalyst->Active_Complex Borane Ketone_Complex Catalyst-Ketone-Borane Complex Active_Complex->Ketone_Complex Ketone Product_Alkoxyborane Product-Alkoxyborane Ketone_Complex->Product_Alkoxyborane Intramolecular Hydride Transfer Product_Alkoxyborane->Catalyst Workup Product (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol Product_Alkoxyborane->Product Ketone 5-chloro-1-indanone Ketone->Ketone_Complex Borane BH3 Source Borane->Active_Complex

Corey-Bakshi-Shibata (CBS) Reduction Workflow

Performance: The CBS reduction is known for its high enantioselectivity, often exceeding 95% ee for a wide range of ketones.[11][16] Yields are also typically high. The predictability of the stereochemical outcome based on the catalyst's chirality is a significant advantage of this method.

Experimental Protocol (General):

  • To a solution of the chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, the borane source is added at a controlled temperature (e.g., 0 °C or room temperature).

  • A solution of 5-chloro-1-indanone in the same solvent is then added slowly to the catalyst-borane mixture.

  • The reaction is stirred at a specific temperature (ranging from -78 °C to room temperature) until completion, as monitored by TLC or GC.

  • The reaction is quenched, typically by the slow addition of methanol, followed by an acidic or basic workup to hydrolyze the resulting boronate ester.

  • The product is then extracted and purified.

Biocatalytic Reduction

Biocatalytic reduction, employing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to traditional chemical methods.[17][18] These enzymes, often used as isolated enzymes or within whole-cell systems, utilize a cofactor, typically NADH or NADPH, as the hydride source.

Mechanism: The ketone substrate binds to the active site of the enzyme in a specific orientation, dictated by the chiral environment of the protein. A hydride is then transferred from the cofactor (e.g., NADPH) to the carbonyl carbon, resulting in the formation of a single enantiomer of the alcohol. A cofactor regeneration system is usually employed to make the process economically viable.[19]

Biocatalytic Reduction cluster_2 Enzymatic Cycle cluster_3 Cofactor Regeneration Enzyme Ketoreductase (KRED) Cofactor_Oxidized NAD(P)+ Enzyme->Cofactor_Oxidized Product (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol Enzyme->Product Cofactor_Reduced NAD(P)H Cofactor_Reduced->Enzyme Regen_Enzyme e.g., Glucose Dehydrogenase Cofactor_Oxidized->Regen_Enzyme Ketone 5-chloro-1-indanone Ketone->Enzyme Regen_Enzyme->Cofactor_Reduced Byproduct e.g., Gluconic Acid Regen_Enzyme->Byproduct Sacrificial_Substrate e.g., Glucose Sacrificial_Substrate->Regen_Enzyme

Biocatalytic Reduction with Cofactor Regeneration

Performance: Biocatalytic reductions can achieve exceptionally high enantioselectivity (>99% ee) and high conversions.[10][20] The performance is highly dependent on finding a suitable enzyme for the specific substrate. Modern enzyme screening and engineering techniques have greatly expanded the applicability of this method.

Experimental Protocol (General):

  • A buffered aqueous solution is prepared containing the ketoreductase, the cofactor (or a cofactor regeneration system), and a sacrificial substrate for regeneration (e.g., isopropanol or glucose).

  • The 5-chloro-1-indanone substrate, which may be poorly soluble in water, is often added as a solution in a water-miscible co-solvent or as a neat oil.

  • The reaction mixture is incubated at a controlled temperature (typically 25-40 °C) and pH with gentle agitation.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the product is extracted from the aqueous phase using an organic solvent.

  • The organic extract is then dried and concentrated, and the product is purified if necessary.

Cost-Benefit Analysis Summary

FeatureNoyori Asymmetric HydrogenationCorey-Bakshi-Shibata (CBS) ReductionBiocatalytic Reduction
Performance
YieldGenerally very high (>95%)Generally high (>90%)High, but substrate and enzyme dependent
EnantioselectivityExcellent (often >99% ee)Excellent (typically >95% ee)[11][16]Excellent (often >99% ee)[10][20]
Substrate ScopeBroad for ketonesBroad for ketones[11][21]Can be narrow, may require enzyme screening/engineering
Cost
CatalystHigh initial cost (ruthenium is a precious metal), but very low catalyst loading can offset this.[22]Moderate catalyst cost, but requires a stoichiometric amount of a borane reagent.Enzyme cost can be high initially, but can be reduced with in-house production and immobilization/recycling. Cofactor regeneration is essential for cost-effectiveness.[23]
ReagentsHydrogen gas is inexpensive.Borane reagents are moderately priced but used in stoichiometric amounts.Sacrificial substrates for cofactor regeneration (e.g., isopropanol, glucose) are inexpensive.
EquipmentRequires high-pressure hydrogenation equipment.Standard laboratory glassware is sufficient.Requires bioreactors/incubators for larger scale.
Scalability
Ease of Scale-upWell-established for industrial scale.[22]Scalable, with numerous examples in industrial synthesis.Scalable, particularly with robust, engineered enzymes.[24]
ThroughputHigh, due to high TON and TOF.Generally lower than Noyori hydrogenation due to stoichiometric reagent and workup.Can be high with optimized enzyme loading and reaction conditions.
Safety
HazardsUse of flammable hydrogen gas under high pressure requires specialized equipment and safety protocols. Ruthenium compounds are toxic heavy metals.Borane reagents are flammable, toxic, and react violently with water.[25] Safe handling and quenching procedures are critical.[2][23]Generally considered safe. Reactions are run in aqueous media under mild conditions. Enzymes are biodegradable.
Environmental Impact
WasteLow waste generation due to high atom economy. However, removal of residual ruthenium from the final product is essential and can generate waste streams.Poor atom economy due to the stoichiometric borane reagent, leading to significant boron-containing waste, which can be ecotoxic.[25]Green and sustainable. Uses water as a solvent and biodegradable catalysts. Generates minimal hazardous waste.[26]

Discussion and Recommendations

The choice of the optimal synthetic route to (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol depends on the specific priorities of the project, including the scale of production, cost constraints, available equipment, and regulatory requirements.

Noyori Asymmetric Hydrogenation is an excellent choice for large-scale industrial production where high throughput and efficiency are paramount. The high initial cost of the catalyst is often justified by its extremely low loading and high productivity. However, the requirement for high-pressure hydrogenation equipment and the need to meticulously remove the heavy metal catalyst from the final product are significant considerations.

Corey-Bakshi-Shibata (CBS) Reduction offers a more accessible and less capital-intensive option, particularly for laboratory-scale and pilot-scale synthesis. It does not require specialized high-pressure equipment. The main drawbacks are the use of a stoichiometric amount of a hazardous borane reagent, which negatively impacts the atom economy and raises safety and environmental concerns regarding boron-containing waste.

Biocatalytic Reduction represents the most environmentally friendly and often the most highly selective approach. The mild reaction conditions and the use of water as a solvent are significant advantages. The main challenge lies in identifying a suitable and efficient ketoreductase for 5-chloro-1-indanone. While this may require an initial investment in enzyme screening and development, the long-term benefits in terms of safety, sustainability, and potentially lower operating costs can be substantial, especially for pharmaceutical applications where "green chemistry" is increasingly valued.

For early-stage research and development, the CBS reduction may be the most practical starting point due to its operational simplicity and predictable stereoselectivity. For process development and scale-up, a thorough evaluation of both Noyori asymmetric hydrogenation and a targeted biocatalytic approach is highly recommended. The development of a robust biocatalytic process, if successful, would likely be the most advantageous route in the long term, aligning with the principles of green and sustainable chemistry.

References

  • Atkins, W. J., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 951-958.
  • BenchChem. (2025).
  • Chem-Station. (2014, June 18).
  • ChemicalBook. (n.d.). 5-Chloro-1-indanone synthesis.
  • CN103601625A - Method for producing 5-chloro-1-indanone - Google P
  • CN104910001A - Synthetic method of 5-chloro-1-indanone - Google P
  • Hollmann, F., Opperman, D. J., & Paul, C. E. (2021). Biocatalytic reduction reactions from a chemist's perspective.
  • Eureka | Patsnap. (2021, March 9).
  • Google Patents. (n.d.). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective ketone hydroacylation using Noyori's transfer hydrogenation catalyst. Journal of the American Chemical Society, 135(15), 5553–5556.
  • Myers, A. G. (n.d.).
  • NROChemistry. (n.d.).
  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology advances, 30(6), 1279–1288.
  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Organic Chemistry Portal. (2006, March 5).
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12376–12415.
  • Pintera, J., & Kappe, C. O. (2020). Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. Reaction Chemistry & Engineering, 5(10), 1956-1965.
  • RSC Publishing. (2007, February 23). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols.
  • RSC Publishing. (2024, November 14). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery.
  • Schmidt, T., & Liese, A. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions. Applied microbiology and biotechnology, 76(2), 249–255.
  • SpinChem. (n.d.).
  • TCI AMERICA. (n.d.).
  • WIPO Patentscope. (2015, September 16). 104910001 Synthetic method of 5-chloro-1-indanone.
  • YouTube. (2022, April 23).
  • Zhang, X., & Hou, G. (2018). Asymmetric reduction of ketones using the growing and resting cells of marine-derived fungi. Marine drugs, 16(2), 59.
  • ACS GCI Pharmaceutical Roundtable. (2026, February 6). Borane & Borane Complexes.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Alfa Chemistry. (2025, February 26).
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  • NROChemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Verma, S., et al. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology.
  • YouTube. (2021, September 15). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, November 16).
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 76(Supplement 1), S41-S49.
  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine.
  • BenchChem. (2025).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol, a chlorinated organic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

The core principle underpinning the disposal of this compound is waste minimization and containment. (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is classified as a hazardous substance, exhibiting oral toxicity, skin and eye irritation, and potential for respiratory irritation[1]. As a chlorinated hydrocarbon, it is also considered environmentally hazardous and requires disposal through high-temperature incineration at an approved facility to prevent the formation of persistent organic pollutants[2][3]. Direct disposal down the drain is strictly prohibited as it can contaminate waterways and is not permissible for water-immiscible chlorinated compounds[4].

Part 1: Immediate Pre-Disposal Procedures & Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is essential. This informs the necessary safety precautions and the rationale behind each step of the disposal process.

Hazard Profile of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol
Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Environmental Hazard As a chlorinated organic compound, it is hazardous to the aquatic environment.

Given these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol waste. This includes pure compound, contaminated materials, and dilute solutions.

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe disposal and prevent dangerous chemical reactions.

  • Designated Waste Stream: Establish a dedicated waste container for "Halogenated Organic Waste" or "Chlorinated Solvents."[2][3] This is crucial because chlorinated waste requires specific disposal methods, such as high-temperature incineration, and is often more costly to dispose of than non-halogenated waste[3].

  • Incompatible Materials: Never mix (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol waste with other waste streams, particularly:

    • Acids and Bases[5]

    • Oxidizing and Reducing Agents[5]

    • Aqueous waste

Step 2: Container Selection and Labeling

The integrity and clear identification of the waste container are paramount for safety and regulatory compliance.

  • Container Requirements:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap[6][7].

    • The container must be in good condition, free from cracks or deterioration[6][8].

    • Do not use food-grade containers[5].

  • Labeling Protocol:

    • Affix a "Hazardous Waste" label to the container before adding any waste[6][8].

    • Clearly list all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages[6][8]. For this specific waste, the label must include "(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol."

    • Include the name and contact information of the principal investigator and the laboratory location[6].

Step 3: Waste Accumulation

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[9][10].

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste[8][9].

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste[8][9]. Do not leave a funnel in the container[8].

    • Do not overfill the container; a headspace of at least 10% is recommended to allow for vapor expansion[11].

    • Place the container in a secondary containment bin or tray to mitigate potential spills[7].

  • Storage Limits: Adhere to institutional and EPA guidelines for the maximum volume of hazardous waste (typically up to 55 gallons) and the maximum accumulation time in an SAA[9][10].

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol are considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and absorbent materials should be collected in a separate, clearly labeled "Solid Halogenated Organic Waste" container.

  • Empty Containers: The original container of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent[3]. The rinsate must be collected and disposed of as liquid hazardous waste[3].

Step 5: Arranging for Final Disposal

Laboratory personnel are not to attempt to neutralize or treat this chemical waste.

  • Waste Pickup: Once the waste container is nearly full (around 90% capacity), complete a chemical waste pickup request form as per your institution's Environmental Health & Safety (EHS) procedures[8].

  • Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company[9]. This ensures the waste is transported and disposed of in compliance with all federal and state regulations, including those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][9].

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol.

G Disposal Workflow for (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol cluster_prep Preparation & Segregation cluster_accumulate Accumulation in SAA cluster_disposal Final Disposal A Identify Waste: (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (Liquid, Solid, or Contaminated Material) B Select Appropriate Waste Container (Chemically compatible, leak-proof) A->B C Label Container: 'Hazardous Waste - Halogenated Organics' + List all constituents B->C D Place waste in labeled container within Satellite Accumulation Area (SAA) C->D E Keep container closed. Use secondary containment. D->E F Monitor fill level. Do not exceed 90% capacity. E->F G Container is ~90% full F->G H Complete and submit Chemical Waste Pickup Form to EHS G->H I EHS arranges pickup by licensed hazardous waste vendor H->I J Waste transported to approved disposal facility (e.g., incineration) I->J

Caption: Disposal workflow for (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Waste Management Guidelines. University of Texas at Dallas Environmental Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Methods and Protocols in Sustainable Chemistry for the 21st Century. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Organic liquids acceptable as Waste Solvents. National University of Singapore, Department of Chemistry. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.